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Compound of Interest

Compound Name: Ophiopojaponin C

Cat. No.: B15593631 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of the safety profiles of

Ophiopogonin C, a steroidal glycoside derived from Ophiopogon japonicus, and cisplatin, a

widely used platinum-based chemotherapy agent. This analysis is supported by experimental

data from in vitro and in vivo studies, with detailed methodologies for key experiments and

visualizations of relevant biological pathways.

Executive Summary
Cisplatin is a potent and broadly effective antineoplastic agent, but its clinical utility is often

limited by severe dose-dependent toxicities, including nephrotoxicity, neurotoxicity, and

ototoxicity. Ophiopogonin C, a natural product, has demonstrated cytotoxic activity against

various cancer cell lines. While comprehensive toxicological data for Ophiopogonin C is still

emerging, preliminary studies and data from related ophiopogonins suggest a potentially more

favorable safety profile compared to cisplatin. This guide aims to juxtapose the known safety

data of both compounds to inform preclinical and clinical research.

Data Presentation: In Vitro and In Vivo Toxicity
The following tables summarize the available quantitative data on the cytotoxicity and in vivo

toxicity of Ophiopogonin C and cisplatin. It is important to note that direct comparative studies

are limited, and data for Ophiopogonin C are less extensive than for the well-established drug

cisplatin.
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Table 1: Comparative In Vitro Cytotoxicity (IC50)

Compound Cell Line Cancer Type IC50 (µM) Citation

Ophiopogonin C MG-63 Osteosarcoma 19.76

Ophiopogonin C SNU387
Hepatocellular

Carcinoma
15.51

Cisplatin A549 Lung Carcinoma ~10-30 (48h)

Cisplatin MCF-7
Breast

Adenocarcinoma
~5-20 (48h)

Cisplatin SKOV-3
Ovarian

Carcinoma
~5-15 (48h)

Cisplatin PC3
Prostate

Carcinoma
~15-40 (48h)

Cisplatin A2780-cp
Ovarian

Carcinoma
~20-50 (48h)

Table 2: Comparative In Vivo Toxicity
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Parameter
Ophiopogonin C
(and related
Ophiopogonins)

Cisplatin Citation

Acute Toxicity (LD50)

No data available for

Ophiopogonin C. For

Ophiopogonin D', the

LD50 in mice

(intravenous) was

7.785 mg/kg. Pre-

treatment with

Ophiopogonin D

significantly increased

the LD50 of

Ophiopogonin D' to

22.820 mg/kg.

Mouse

(intraperitoneal): ~10-

18 mg/kg (lethal dose)

[1]

Nephrotoxicity

No direct studies on

Ophiopogonin C.

Ophiopogonin D was

shown to ameliorate

renal dysfunction in a

diabetic nephropathy

rat model by reducing

serum creatinine and

blood urea nitrogen

(BUN). Ophiopogonin

A was found to inhibit

hemorrhagic shock-

induced renal injury in

rats.

Dose-dependent

nephrotoxicity is a

major dose-limiting

toxicity. A single high

dose (20-25 mg/kg,

i.p.) in mice leads to

severe acute kidney

injury. Repeated low

doses (7-9 mg/kg

weekly for 4 weeks)

can induce chronic

kidney disease.

[2][3][4][5][6][7][8]
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Hepatotoxicity

No direct studies on

Ophiopogonin C.

Ophiopogonin D was

shown to ameliorate

non-alcoholic fatty

liver disease in mice

by improving lipid

metabolism and

reducing oxidative

stress and

inflammation.

Hepatic failure can

occur in cases of

acute overdose.

Generally less

common than

nephrotoxicity at

therapeutic doses.

[9][10]

Neurotoxicity No data available.

Dose-dependent

peripheral neuropathy

is a common side

effect. It can be

irreversible.

[11]

Ototoxicity No data available.

Can cause

permanent, bilateral

sensorineural hearing

loss.

[12][13][14][15][16]

Myelosuppression No data available.

Occurs in 25-30% of

patients, leading to

neutropenia and risk

of infection.

Gastrointestinal

Toxicity

Ophiopogonin D is

speculated to have

potential

gastrointestinal side

effects.

Severe nausea and

vomiting are common.
[17]

Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and

further investigation.
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In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

method to assess cell viability.

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate

overnight to allow for cell attachment.

Compound Treatment: Treat the cells with various concentrations of Ophiopogonin C or

cisplatin for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO)

and a positive control for cell death.

MTT Incubation: After the treatment period, add MTT solution to each well and incubate for

3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan

crystals.

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan

crystals.

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a

microplate reader at a wavelength of 570 nm.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value (the concentration of the compound that inhibits cell growth by

50%).[18][19][20]

In Vivo Acute Toxicity Study (General Protocol)
This protocol is based on OECD guideline 425 for acute oral toxicity.

Animal Model: Use healthy, young adult rodents (e.g., Sprague Dawley rats or BALB/c mice)

of a single sex.

Dosing: Administer the test substance (e.g., Ophiopogonin C) orally at a limit test dose of

5000 mg/kg.

Observation: Observe the animals for mortality, changes in behavior (e.g., apathy,

hyperactivity), and physical appearance at regular intervals for 14 days.
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Body Weight: Record the body weight of each animal before dosing and weekly thereafter.

Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

LD50 Estimation: The LD50 is determined to be greater than 5000 mg/kg if three or more

animals survive.[21]

In Vivo Subchronic Toxicity Study (General Protocol)
This protocol is based on OECD guideline 407 for repeated dose 28-day oral toxicity study.

Animal Model: Use rodents of both sexes, randomly assigned to control and treatment

groups.

Dosing: Administer the test substance daily via oral gavage for 28 days at multiple dose

levels (e.g., 250, 500, and 1000 mg/kg/day).

Clinical Observations: Conduct daily observations for signs of toxicity. Record food and water

consumption and body weight weekly.

Hematology and Clinical Biochemistry: At the end of the study, collect blood samples for

analysis of hematological and biochemical parameters.

Organ Weights and Histopathology: Euthanize the animals, perform a gross necropsy, weigh

major organs, and preserve tissues for histopathological examination.[21]

Cisplatin-Induced Nephrotoxicity Animal Model
Animal Model: Use male C57BL/6 or BALB/c mice.

Dosing Regimens:

Single High-Dose Model: Administer a single intraperitoneal injection of cisplatin (20-25

mg/kg). Euthanize animals 3-4 days later for assessment of acute kidney injury.[5]

Repeated Low-Dose Model: Administer weekly intraperitoneal injections of cisplatin (7-9

mg/kg) for 4 weeks to induce chronic kidney disease.[7][8]
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Assessment:

Monitor blood urea nitrogen (BUN) and serum creatinine levels.

Perform histopathological analysis of kidney tissue for tubular necrosis, apoptosis, and

fibrosis.[5][7][8]

Cisplatin-Induced Neurotoxicity Assessment
Clinical Assessment: Use self-reporting questionnaires (e.g., EORTC QLQ-CIPN20) to

evaluate symptoms of peripheral neuropathy in patients.[11][22]

Electrophysiological Assessment: Perform nerve conduction studies to measure sensory

action potentials and motor conduction velocities.[23][24]

Cisplatin-Induced Ototoxicity Assessment
Audiometry: Conduct pure-tone audiometry at baseline and periodically during and after

treatment to detect changes in hearing thresholds, especially at high frequencies.[12][15][16]

Otoacoustic Emissions (OAEs): Use OAEs, particularly in pediatric populations, to assess

cochlear function.[12]

Signaling Pathways and Mechanisms of Toxicity
Ophiopogonin-Mediated Cellular Effects
The precise signaling pathways mediating the effects of Ophiopogonin C are not well-

elucidated. However, studies on related ophiopogonins provide some insights. Ophiopogonin D

has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[9]

[17] In cancer cells, Ophiopogonin D can suppress the STAT3 signaling pathway, leading to

apoptosis.[25][26] Ophiopogonin B has been found to induce apoptosis in cancer cells through

the Hippo pathway and by modulating the Bax/Bcl-2 ratio and activating caspase-3.[27]
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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